M1001

HIF-2α agonism Gene expression Transcriptional activation

Researchers studying HIF-2α pathways in chronic kidney disease face a critical gap: PHD inhibitors lack isoform selectivity, while HIF-2α antagonists suppress already-diminished signaling. M1001 is the first direct HIF-2α agonist, binding the PAS-B domain (Kd=667 nM) to stabilize the HIF-2α-ARNT heterodimer and selectively activate target genes (VEGF-A, CCND1, EPO) without HIF-1α cross-activation. • Kd: 667 nM; crystal structure available (PDB: 6E3U) • ≥98% purity; shipped under ambient conditions • For SAR studies, CKD/renal anemia models, and biophysical assays

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
Cat. No. B1675829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1001
SynonymsM1001;  M 1001;  M-1001
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43
InChIInChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19)
InChIKeyLONXCUOJVJLTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





M1001: HIF-2α Agonist for Anemia & CKD Research


M1001 (CAS 874590-32-6) is a small-molecule hypoxia-inducible factor-2α (HIF-2α) agonist that directly binds to the HIF-2α PAS-B domain with a dissociation constant (Kd) of 667 nM [1]. Functioning as an allosteric agonist, M1001 enhances the stability of the HIF-2α-ARNT heterodimer complex and increases the transcriptional activity of HIF-2 target genes [2]. Unlike HIF-2α antagonists developed for oncology applications, M1001 was identified through high-throughput screening as the first direct HIF-2α agonist, representing a distinct pharmacological class with applications in chronic kidney disease and renal anemia research where HIF-2 activation, rather than inhibition, is therapeutically relevant [3].

M1001 vs. HIF-2α Antagonists & Modulators


Substituting M1001 with HIF-2α antagonists (e.g., PT2385, PT2399, Belzutifan) or indirect HIF modulators (e.g., PHD inhibitors) fails because these compounds produce opposite or mechanistically distinct effects on HIF-2 signaling. M1001 functions as a direct allosteric agonist that stabilizes the HIF-2α-ARNT heterodimer and enhances target gene expression [1]. In contrast, HIF-2α antagonists bind to the same PAS-B domain but induce a different conformational change that destabilizes the heterodimer, thereby suppressing HIF-2 transcriptional activity [2]. This functional opposition is not merely a matter of potency difference but represents fundamentally divergent pharmacological outcomes. Additionally, PHD inhibitors activate HIF-2 indirectly by blocking degradation pathways, which concurrently stabilizes HIF-1α and produces broader, less selective transcriptional effects [3]. For researchers requiring direct, selective HIF-2α activation without HIF-1α cross-activation, M1001 provides a unique chemical tool that cannot be functionally replicated by antagonists or indirect activators.

M1001 Differentiation Evidence


Functional Opposition in HIF-2 Target Gene Expression

M1001 and PT2385 produce opposite effects on HIF-2 target gene expression in 786-O clear cell renal carcinoma cells. M1001 (10 μM) increases expression of HIF-2 target genes, while PT2385 (1 μM) suppresses expression of the same gene set [1]. This functional opposition arises from distinct allosteric mechanisms: M1001 binding displaces Tyr281 to stabilize the HIF-2α-ARNT dimer, whereas PT2385 binding displaces Met252 to destabilize the dimer interface [2]. This difference is not dose-related but reflects fundamentally divergent conformational outcomes from binding to the same PAS-B domain.

HIF-2α agonism Gene expression Transcriptional activation

PAS-B Domain Binding Affinity Comparison

M1001 binds to the HIF-2α PAS-B domain with a dissociation constant (Kd) of 667 nM as measured by microscale thermophoresis (MST) [1]. This affinity is approximately 111-fold weaker than the antagonist PT2399, which binds with an IC50 of 6 nM, and approximately 74-fold weaker than the antagonist Belzutifan (PT2977), which binds with an IC50 of 9 nM . The weaker binding affinity of M1001 is consistent with its characterization as a weak agonist and reflects its utility as a chemical probe for mechanistic studies rather than as a high-potency therapeutic candidate.

Binding affinity Kd PAS-B domain HIF-2α

Tyr281 Displacement and HIF-2α-ARNT Dimer Stability

M1001 binding to the HIF-2α PAS-B domain induces a conformational change centered on Tyr281 (Y281) displacement. This movement promotes an additional hydrogen bond between HIF-2α Y281 and ARNT Y456 and enables interaction between HIF-2α E287 and ARNT N350 on the PAS-A/B loop, ultimately stabilizing the HIF-2α-ARNT heterodimer [1]. In contrast, HIF-2α antagonists such as PT2385 induce displacement of Met252 (M252), which destabilizes the dimer interface and reduces transcriptional activity [2]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms that M1001 binding produces dynamic changes in specific protein regions, with deuteration level differences ranging from -50% to +40% relative to the apo form [3].

Allosteric mechanism Protein-protein interaction Conformational change HIF-2α-ARNT

Enhanced Agonist Activity of M1002 and SD-10

M1002, a direct analog of M1001, demonstrates improved agonistic efficacy compared to the parent compound [1]. Further optimization of the M1001 scaffold led to the identification of SD-10, a derivative that exhibits enhanced HIF-2α agonistic activity and demonstrates remarkable synergy with the approved PHD inhibitor Daprodustat in stimulating erythropoietin (EPO) secretion in both cellular models and animal studies [2]. These derivatives retain the agonist mechanism of M1001 while improving upon its weak potency, establishing M1001 as the foundational chemical probe from which more potent HIF-2α agonists have been developed.

Structure-activity relationship Lead optimization HIF-2α agonist derivatives Renal anemia

Disease Domain: Anemia & CKD vs. Oncology

M1001 is specifically indicated for research applications in chronic kidney disease (CKD) and renal anemia where reduced HIF-2 activity contributes to pathogenesis . This application domain is fundamentally distinct from HIF-2α antagonists such as PT2385, PT2399, and Belzutifan, which are developed and clinically evaluated for clear cell renal cell carcinoma (ccRCC) and von Hippel-Lindau (VHL) disease where HIF-2α is constitutively active and drives tumor progression [1][2]. The biological rationale for this divergence is established: enhanced HIF-2 activity drives some cancers, whereas reduced activity causes anemia in chronic kidney disease [3].

Chronic kidney disease Renal anemia Therapeutic application Disease indication

VHL-HIF-2α Binding Reduction

M1001 treatment at 1-10 μM reduces the physical association between HIF-2α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex in HEK293T cells, as demonstrated by co-immunoprecipitation assays . This reduction in VHL binding is consistent with the agonist mechanism of M1001, as VHL mediates oxygen-dependent degradation of HIF-2α. By reducing VHL binding, M1001 may contribute to enhanced HIF-2α stability and transcriptional activity independent of its direct allosteric effects on the HIF-2α-ARNT dimer. This cellular effect provides a functional readout distinct from that of HIF-2α antagonists, which do not reduce VHL binding and may operate through different post-translational regulatory pathways.

VHL interaction HIF-2α degradation Protein stability Cellular assay

M1001 Research Applications


Allosteric Agonism & PAS-B Conformational Dynamics

M1001 is the optimal choice for structural and biophysical studies investigating how small-molecule binding to the HIF-2α PAS-B domain induces conformational changes that promote, rather than disrupt, HIF-2α-ARNT heterodimerization. The well-characterized Tyr281 displacement mechanism [1], available crystal structure (PDB: 6E3U), and HDX-MS deuteration profiles [2] provide a robust experimental framework for comparative analysis with antagonists (e.g., PT2385, PDB: 6E3S) or newly developed ligands. M1001 should be selected when the research objective is to elucidate agonist-specific allosteric pathways.

CKD & Renal Anemia Models with HIF-2 Activation

M1001 is indicated for chronic kidney disease and renal anemia research where reduced HIF-2 activity underlies pathogenesis [1]. In these models, HIF-2α antagonists (PT2385, PT2399, Belzutifan) are contraindicated because they would further suppress already-diminished HIF-2 signaling. Researchers should procure M1001 for studies investigating erythropoietin regulation, renal protection, or anemia correction via direct HIF-2α activation, rather than indirect activation through PHD inhibition which lacks isoform selectivity [2].

Reference Standard for HIF-2α Agonist SAR

M1001 serves as the foundational chemical probe and reference standard for structure-activity relationship (SAR) studies aimed at developing improved HIF-2α agonists. Its derivative M1002 demonstrates enhanced efficacy [1], and further optimization yielded SD-10, which exhibits synergistic EPO stimulation with PHD inhibitors in both cellular and animal models [2]. Laboratories engaged in medicinal chemistry optimization of HIF-2α agonists should procure M1001 as the essential baseline comparator against which new analogs are benchmarked.

Selective HIF-2α Activation Over HIF-1α

M1001 should be selected when the experimental objective requires direct and selective activation of HIF-2α without concurrent HIF-1α stabilization. PHD inhibitors, which activate HIF pathways indirectly by blocking prolyl hydroxylation, stabilize both HIF-1α and HIF-2α isoforms and produce broader transcriptional effects [1]. M1001, as a direct HIF-2α PAS-B domain binder, offers isoform selectivity that enables researchers to isolate HIF-2α-specific transcriptional responses from those mediated by HIF-1α. This selectivity is critical for studies aiming to deconvolute the distinct biological roles of the two HIF-α isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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